Thiamine, sulfate

Vue d'ensemble

Description

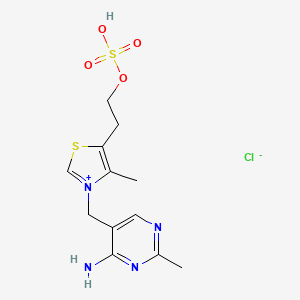

2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride, also known as 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride, is a useful research compound. Its molecular formula is C12H17ClN4O4S2 and its molecular weight is 380.862. The purity is usually 95%.

BenchChem offers high-quality 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Maladies neurodégénératives

La thiamine est essentielle pour le cerveau en raison de son rôle de coenzyme dans le métabolisme du glucose et de l'énergie {svg_1}. Les promédicaments de thiamine synthétiques, tels que le thioester benfotiamine (BFT), ont été largement étudiés pour leurs effets bénéfiques dans le ralentissement de la progression des maladies neurodégénératives {svg_2}. Le BFT a montré des effets bénéfiques à la fois dans les modèles animaux de neurodégénérescence et dans les études cliniques humaines {svg_3}. Il n'a aucun effet indésirable connu et améliore les résultats cognitifs chez les patients atteints de maladie d'Alzheimer légère {svg_4}.

Potentiel antioxydant

La thiamine s'est avérée avoir un potentiel antioxydant significatif {svg_5}. Il a été démontré qu'elle piégeait efficacement les radicaux HO et HOO, en particulier via le mécanisme de formation d'adduits radicaux (RAF) {svg_6}. Le potentiel antioxydant de la thiamine est supérieur à celui du trolox et n'est second que par l'acide ascorbique {svg_7}.

Métabolisme énergétique

Le diphosphate de thiamine (ThDP), une coenzyme de plus de 20 enzymes, est impliqué dans le métabolisme énergétique cellulaire {svg_8}. Ces enzymes catalysent des étapes essentielles de l'oxydation du glucose, faisant du ThDP une coenzyme indispensable au métabolisme énergétique {svg_9}.

Santé cardiovasculaire

Une carence en thiamine peut avoir des effets délétères sur les organes qui dépendent particulièrement du métabolisme oxydatif, tels que le système nerveux et cardiovasculaire {svg_10}.

Propriétés anti-inflammatoires

En culture cellulaire et chez les animaux modèles, le BFT possède des propriétés antioxydantes et anti-inflammatoires qui semblent être médiées par un mécanisme indépendant de la fonction de coenzyme du ThDP {svg_11}.

Activité antifongique

Le sulfate de dilauryl thiamine (TDS), un dérivé de la vitamine B1, aurait une activité antifongique {svg_12}. Ses effets en termes d'inhibition de la croissance mycélienne et de la germination des spores de la fusariose ont été étudiés {svg_13}.

Mécanisme D'action

Target of Action

Thiamine sulfate hydrochloride, also known as Thiamine, is a vitamin that plays a crucial role in the body’s energy metabolism . It primarily targets enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are essential for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Mode of Action

Thiamine acts as a coenzyme in carbohydrate metabolism by combining with adenosine triphosphate to form thiamine pyrophosphate . It plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . When used for the treatment of ethylene glycol poisoning, thiamine is theorized to increase the formation of glycine, a nontoxic metabolite .

Biochemical Pathways

Thiamine is involved in several biochemical pathways. It plays a critical role in the link between glycolysis and the citric acid cycle, the citric acid cycle itself, and the pentose-phosphate pathway . Thiamine deficiency can lead to impaired glucose metabolism, disrupted bioenergetic processes, mitochondrial dysfunction, lactic acidosis, insufficient DNA synthesis due to low transketolase activity and ribose-5-phosphate synthesis in the pentose phosphate pathway, and impaired neurotransmitter synthesis .

Pharmacokinetics

Thiamine is well absorbed from the gastrointestinal tract following oral administration, although the absorption of large doses is limited . It is metabolized in the liver, transformed by phosphorylation into the active co-enzyme thiamine pyrophosphate . Dephosphorylation can occur in the kidneys and probably other organs, and excess quantities of the free vitamin and the pyrimidine are excreted in the urine .

Result of Action

The action of Thiamine results in the proper functioning of the heart, nervous, and digestive systems . It helps the body convert carbohydrates and fat into energy, essential for normal growth and development . Thiamine deficiency contributes to a number of conditions spanning from mild neurological and psychiatric symptoms to severe encephalopathy, ataxia, congestive heart failure, muscle atrophy, and even death .

Action Environment

Environmental factors can influence the action of Thiamine. For instance, oxidative stress can affect Thiamine’s protective effect against the development of diseases associated with Fenton-mediated oxidative damage . Furthermore, Thiamine and its phosphorylated derivatives play an important role in the reaction of microorganisms, animals, and plants on various environmental factors like oxidative stress and pathogens .

Analyse Biochimique

Biochemical Properties

Thiamine sulfate, like thiamine, is involved in various biochemical reactions. It serves as a coenzyme for key enzymes in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Cellular Effects

Thiamine sulfate influences cell function by participating in energy metabolism. It plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . Thiamine sulfate helps the body convert carbohydrates and fat into energy, maintaining proper functioning of the heart, nervous, and digestive systems .

Molecular Mechanism

Thiamine sulfate exerts its effects at the molecular level primarily through its active form, thiamine diphosphate (TDP). The catalytic properties of TDP can be explained by its ability to form a highly nucleophilic ylide carbanion . During catalysis, this carbanion may attack a carbon adjacent to a carbonyl (>C=O) group with the formation of an intermediate acyl carbanion equivalent, which can then be converted and ultimately released .

Temporal Effects in Laboratory Settings

Thiamine administration has been associated with higher odds of being alive and renal replacement therapy (RRT)-free in patients with septic shock

Dosage Effects in Animal Models

Studies on thiamine have shown that supplementation can have beneficial effects in dairy cows, such as increased milk and component production . It’s plausible that thiamine sulfate could have similar dosage-dependent effects in animal models.

Metabolic Pathways

Thiamine sulfate is likely involved in similar metabolic pathways as thiamine. Thiamine is involved in the pentose phosphate pathway, fructose and mannose metabolism, branched chain amino acid metabolism, arginine and proline metabolism, linoleate metabolism, and butanoate metabolism .

Transport and Distribution

Thiamine sulfate is likely transported and distributed within cells and tissues in a similar manner to thiamine. Thiamine transporters SLC19A2 and SLC19A3 primarily regulate cellular uptake of thiamine . These transporters could potentially also facilitate the transport of thiamine sulfate.

Subcellular Localization

Thiamine and its active form, thiamine diphosphate, are known to be concentrated in the cytosol and mitochondria, where they participate in key metabolic processes . It’s plausible that thiamine sulfate could have a similar subcellular localization.

Propriétés

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S2.ClH/c1-8-11(3-4-20-22(17,18)19)21-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAYLULZVDPJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOS(=O)(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15743-04-1 | |

| Record name | Thiamine sulfate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015743041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIAMINE SULFATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y40T3HOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of thiamine sulfate in plant tissue culture media?

A1: Thiamine sulfate, a form of vitamin B1, acts as an essential nutrient in plant tissue culture media [, , ]. It plays a crucial role as a cofactor for enzymes involved in carbohydrate metabolism, particularly in the decarboxylation of pyruvate during respiration [, ]. This function is vital for energy production and the biosynthesis of various cellular components, contributing to the growth and development of plant tissues in vitro.

Q2: How does the concentration of thiamine sulfate in the media affect plant growth?

A2: While the provided abstracts don't specify optimal concentrations, they highlight thiamine sulfate as a crucial component for successful tissue culture [, , ]. The specific concentration needed can vary depending on the plant species and the overall media composition. Further research would be needed to determine the precise effects of different thiamine sulfate concentrations on growth parameters like germination rate, seedling development, and pseudobulb formation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)

![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)

![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)